An In-Depth Technical Guide to the Melting Point Range of Pure 3,5-Diethoxyaniline Hydrochloride
An In-Depth Technical Guide to the Melting Point Range of Pure 3,5-Diethoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical and practical considerations for determining the melting point range of pure 3,5-Diethoxyaniline hydrochloride. As a Senior Application Scientist, this document is structured to offer not just a protocol, but a foundational understanding of the principles governing this critical physicochemical property.
Introduction: The Significance of Melting Point in a Regulatory and Research Context
The melting point of a crystalline solid is a fundamental thermodynamic property that signifies the temperature at which it transitions from the solid to the liquid phase. For a pure, crystalline substance, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point. In the realm of pharmaceutical development and chemical research, the melting point range serves as a crucial indicator of purity. A broad melting range typically suggests the presence of impurities, which can have significant implications for the material's performance, stability, and safety. Therefore, the accurate determination of the melting point is a cornerstone of material characterization.
Theoretical Framework: Factors Influencing the Melting Point of Aniline Hydrochlorides
The melting point of a crystalline solid is governed by the strength of the intermolecular forces within its crystal lattice. For ionic compounds like 3,5-Diethoxyaniline hydrochloride, the primary forces are strong electrostatic interactions between the anilinium cation and the chloride anion.
Several factors contribute to the melting point of this specific molecule:
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Ionic Character: The formation of the hydrochloride salt from the free base, 3,5-diethoxyaniline, introduces strong ionic bonds. This significantly increases the energy required to break the crystal lattice, leading to a much higher melting point compared to the free base. For context, aniline has a melting point of -6 °C, while aniline hydrochloride melts at a much higher temperature of 197-199 °C[1][2].
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Molecular Symmetry and Packing: The substitution pattern on the benzene ring influences how efficiently the molecules can pack in the crystal lattice. Symmetrical molecules often pack more tightly, leading to stronger intermolecular forces and a higher melting point. The 3,5-disubstitution pattern of this molecule provides a degree of symmetry.
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Van der Waals Forces: The ethoxy groups, while contributing to the overall molecular weight and size, also introduce additional van der Waals interactions, which will influence the melting point.
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Comparison with 3,5-Dimethoxyaniline Hydrochloride: The structurally similar compound, 3,5-dimethoxyaniline, has a reported melting point for its free base in the range of 52-59 °C[3][4][5][6][7][8]. While the melting point of its hydrochloride salt is not readily found, we can anticipate that the diethoxy derivative will have a slightly different melting point due to the larger size and different conformational flexibility of the ethoxy groups compared to the methoxy groups.
Experimental Determination of the Melting Point Range: A Validated Protocol
The following protocol outlines a validated method for the accurate determination of the melting point range of a pure crystalline solid, such as 3,5-Diethoxyaniline hydrochloride.
Instrumentation and Materials
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Melting Point Apparatus: A calibrated digital melting point apparatus with a variable heating rate and a means for observing the sample is required.
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Capillary Tubes: High-quality, thin-walled capillary tubes, sealed at one end.
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Sample: Pure, dry 3,5-Diethoxyaniline hydrochloride, finely powdered.
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Mortar and Pestle: For grinding the sample to a fine powder.
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Drying Apparatus: A desiccator or vacuum oven to ensure the sample is free of solvent.
Pre-Experimental Preparations
Sample Purity and Preparation: It is paramount that the sample of 3,5-Diethoxyaniline hydrochloride is of the highest possible purity. The presence of even small amounts of impurities can lead to a depression and broadening of the melting point range. The sample should be finely powdered to ensure uniform heating within the capillary tube[9][10][11]. The sample must also be thoroughly dried to remove any residual solvent, which would act as an impurity[12].
Calibration of the Melting Point Apparatus: The accuracy of the melting point determination is contingent on the calibration of the apparatus. The instrument should be calibrated using certified reference standards with known melting points that bracket the expected melting point of the sample under investigation.
Step-by-Step Experimental Workflow
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Sample Loading: A small amount of the finely powdered, dry 3,5-Diethoxyaniline hydrochloride is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, to a height of 2-3 mm[9].
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Initial Rapid Determination (Optional but Recommended): To save time, a preliminary, rapid heating of a sample can be performed to get an approximate melting point.
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Accurate Melting Point Determination: A fresh capillary tube with the sample is placed in the heating block of the melting point apparatus. The apparatus is heated at a rapid rate to a temperature approximately 15-20 °C below the expected or preliminarily determined melting point.
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Slow Heating Rate: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium to be established between the sample and the heating block.
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Observation and Recording: The sample is observed carefully through the magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the onset of melting (T1). The temperature at which the last solid crystal disappears is recorded as the completion of melting (T2). The melting point is reported as the range T1 - T2.
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Repeat Measurements: The determination should be repeated at least twice with fresh samples to ensure reproducibility.
Caption: Experimental workflow for the determination of the melting point range.
Data Interpretation and Expected Results
For a highly pure sample of 3,5-Diethoxyaniline hydrochloride, a sharp melting point range of no more than 1-2 °C is expected. A wider range would indicate the presence of impurities. The recorded melting point range should be reported along with the make and model of the apparatus used, and the heating rate during the determination.
Conclusion: A Commitment to Scientific Rigor
References
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Chemsrc. (2025, August 25). 3,5-Dimethoxyaniline | CAS#:10272-07-8. Retrieved from [Link]
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Sihauli Chemicals. (n.d.). 3,5- Dimethoxyaniline. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Dimethoxyaniline. Retrieved from [Link]
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Wikipedia. (n.d.). Aniline. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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GTI Laboratory Supplies. (n.d.). 3,5-Dimethoxyaniline, 99.8%, for synthesis, Certified® 25g. Retrieved from [Link]
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TradeIndia. (n.d.). 3,5-Dimethoxyaniline Available at Competitive Prices for Industrial Applications. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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Studylib. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Retrieved from [Link]
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Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
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SlidePlayer. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]
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